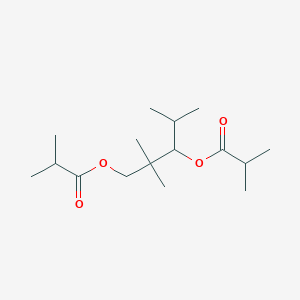

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate

Descripción

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (CAS No. 6846-50-0), also referred to as TXIB, is a non-phthalate plasticizer and coalescing agent with the molecular formula C₁₆H₃₀O₄ and a molecular weight of 286.41 g/mol . It is synthesized via esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid, often using solid acid catalysts for high purity (up to 99.12%) . Key applications include:

- Plasticizer: Used in flexible PVC products (e.g., vinyl flooring, toys, adhesives) to reduce viscosity, enhance flexibility, and lower glass transition temperatures (Tg) .

- Coalescing Agent: Improves film formation in latex paints and emulsions while maintaining storage stability .

- Food Packaging and Aroma Compounds: Detected in vanilla co-fermented teas and Baihaoyinzhen white tea as a volatile organic compound (VOC) .

TXIB exhibits low water solubility, high thermal stability, and resistance to hydrolysis, making it suitable for industrial use. However, it is linked to indoor air pollution and health risks, including associations with asthma and sick building syndrome due to emissions from building materials .

Propiedades

IUPAC Name |

[2,2,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10-13H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVSWZDEEGIJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027635 | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a musty odor. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

380 °C, 716 °F | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

250 °F (121 °C) (Open cup), 250 °F (open cup) | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.94 at 25 °C/4 °C | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.9 (Air = 1) | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.5x10(-3) mmHg | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Low color | |

CAS No. |

6846-50-0 | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6846-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006846500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-2,2-dimethyltrimethylene diisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PENTANYL DIISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KZA479DWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Freezing point: -70 °C, -94 °F | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Métodos De Preparación

Direct Synthesis via Aldol Condensation and Disproportionation

The most efficient laboratory method, patented by CN105541583A, involves a one-pot synthesis starting from isobutyraldehyde. This approach eliminates intermediate isolation, streamlining production.

Reaction Steps :

-

Aldol Condensation : Isobutyraldehyde undergoes base-catalyzed condensation to form 2,2,4-trimethyl-1,3-pentanediol.

-

Disproportionation : The diol reacts further with excess isobutyraldehyde to yield the monoisobutyrate intermediate.

-

Esterification : The monoisobutyrate is esterified to TMPD-DIB under controlled conditions.

Key Variables :

-

Temperature : 40–80°C, optimized to balance reaction rate and byproduct formation.

-

Reaction Time : 2–5 hours, inversely correlated with temperature.

Performance Metrics :

| Catalyst | Temperature (°C) | Time (h) | Conversion Rate (%) |

|---|---|---|---|

| NaOH | 40 | 5 | 62.1 |

| Ca(OH)₂ | 80 | 3 | 63.6 |

| Na₂O | 60 | 2 | 67.3 |

Na₂O outperforms other catalysts, achieving 67.3% conversion at 60°C within 2 hours.

Industrial Production Processes

Industrial synthesis scales the laboratory method, emphasizing cost efficiency and purity (>99%). Reactors are typically stainless steel jacketed vessels with automated temperature and pressure controls.

Critical Modifications :

-

Continuous Feed Systems : Isobutyraldehyde and catalysts are introduced incrementally to maintain stoichiometric balance.

-

Distillation Columns : Separate unreacted isobutyraldehyde and monoisobutyrate impurities.

-

Waste Management : Neutralization of basic catalysts minimizes environmental impact.

Production Data :

Reaction Mechanisms and Pathways

Aldol Condensation Mechanism

The base-catalyzed aldol condensation proceeds via deprotonation of isobutyraldehyde, forming an enolate ion that attacks a second aldehyde molecule. Subsequent dehydration yields the conjugated diol.

Esterification Dynamics

The diol reacts with isobutyric acid (or its anhydride) in an acid-catalyzed esterification:

Solid acid catalysts (e.g., sulfonated resins) enhance selectivity and reduce side reactions.

Optimization Strategies and Yield Enhancement

Catalyst Screening

Basic catalysts (e.g., Na₂O) favor higher conversion rates but require precise pH control. Acidic catalysts (e.g., H₂SO₄) are avoided due to side reactions like dehydration.

Temperature Modulation

Elevated temperatures (60–80°C) accelerate kinetics but risk thermal degradation. Optimal ranges balance speed and stability.

Solvent-Free Systems

Modern methods eliminate solvents, reducing waste and simplifying purification. This approach aligns with green chemistry principles.

Comparative Analysis of Preparation Methods

Efficiency Metrics :

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 2–5 h | 4–6 h |

| Yield | 62–67% | 70–75% |

| Purity | 98.5% | >99% |

| Byproduct Formation | 1–2% | <0.5% |

Industrial processes achieve higher yields through advanced separation technologies and real-time monitoring .

Análisis De Reacciones Químicas

Types of Reactions

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids .

Common Reagents and Conditions

Esterification: Isobutyric acid, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, acidic or basic conditions.

Transesterification: Various alcohols or acids, acidic or basic catalysts.

Major Products Formed

Esterification: this compound.

Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.

Transesterification: New esters formed by exchanging ester groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

TMPD-DIB is characterized by its low volatility and high solubility in organic solvents. As a plasticizer, it operates by inserting itself between polymer chains, allowing them to slide past each other more easily. This mechanism significantly improves the flexibility and workability of materials such as polyvinyl chloride (PVC) and other polymers used in coatings and adhesives .

Industrial Applications

1. Plasticizer in PVC Production

- TMPD-DIB is extensively used as a plasticizer in the production of PVC. It enhances the material's flexibility, making it suitable for applications in flooring, wall coverings, and various consumer products .

2. Viscosity Control Agent

- In addition to its role as a plasticizer, TMPD-DIB serves as a viscosity control agent in plastisol formulations used in rotomolding and rotocasting operations. This application is crucial for achieving desired material properties during processing .

3. Food Packaging

- The compound is utilized in food packaging materials due to its ability to improve flexibility while maintaining safety standards. Its low volatility ensures that it remains effective over time without migrating out of the packaging .

Biological Research Applications

1. Toxicity Studies

- Research has indicated that TMPD-DIB may have potential toxicological effects. Studies have categorized it within various hazard groups based on its impact on biological systems, including developmental toxicity and immunotoxicity .

2. Drug Delivery Systems

- TMPD-DIB's plasticizing properties are being explored for use in drug delivery systems. Its ability to modify the physical properties of polymers can enhance drug solubility and release profiles, making it a candidate for pharmaceutical applications.

Case Studies

Environmental Impact

The environmental implications of using TMPD-DIB are under investigation, particularly concerning its persistence and potential bioaccumulation. Research suggests that while it can be effective in industrial applications, its long-term effects on health and ecosystems require further study .

Mecanismo De Acción

The primary mechanism by which 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate exerts its effects is through plasticization. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the material . The compound does not have specific molecular targets or pathways but acts by modifying the physical properties of the materials it is added to.

Comparación Con Compuestos Similares

Table 1: Key Properties of TXIB and Analogous Compounds

Performance and Industrial Use

- Viscosity Control : TXIB’s ultra-low viscosity (9 cP) allows plastisol formulations to incorporate higher filler content, reducing costs without compromising processing efficiency. This contrasts with DINCH and DEHP, which require higher plasticizer loads .

- Efficiency : TXIB matches the plasticizing efficiency of DEHP in PVC but offers superior stain resistance and a "dry" surface finish .

- Volatility: Texanol (TMPD-MB) is more volatile than TXIB, leading to higher indoor air concentrations in environments with latex paints .

Metabolic and Toxicological Profiles

- Metabolism: Both TXIB and Texanol metabolize into 3-hydroxy-2,2,4-trimethylpentanoic acid (HTMV), a urinary biomarker for exposure monitoring. HTMV excretion correlates linearly with absorbed doses (4–5% recovery in rats) .

- Toxicity : TXIB is less acutely toxic than DEHP but shares associations with respiratory issues. DINCH, while safer, lacks TXIB’s versatility in high-flexibility applications .

Environmental Impact

- Degradation : TXIB degrades in air via hydroxyl radicals (half-life: ~1 day) but adsorbs to soil (Koc = 490) and sediments, limiting groundwater mobility .

- Emission Sources : Found in 0.3–19 ppb concentrations in indoor air, primarily from PVC flooring and paints. DEHP and DINCH exhibit longer environmental persistence .

Case Studies

- Food Industry : Constitutes 12.29–21.67% of volatile compounds in teas, contributing to aroma profiles without detectable toxicity in food-grade applications .

Regulatory Status

- Japan and EU: TXIB and Texanol are proposed for regulation under indoor air quality guidelines due to emissions from building materials .

- Alternatives: DINCH and glycerol monostearate (GMS) are increasingly adopted in child-safe products, though TXIB remains prevalent in cost-sensitive industries .

Actividad Biológica

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TMPD-DIB) is a colorless liquid primarily used as a plasticizer in various applications, including vinyl products and latex paints. Its chemical structure allows it to enhance flexibility and durability in polymers. Understanding its biological activity is crucial for assessing its safety and potential health effects.

- Chemical Formula : C16H30O4

- CAS Number : 6846-50-0

- Molecular Weight : 286.42 g/mol

- Physical State : Colorless liquid with a faint odor.

Toxicokinetics

Studies indicate that TMPD-DIB is well absorbed when administered orally, with approximately 70% of the dose excreted via urine within ten days. Metabolites include 2,2,4-trimethyl-1,3-pentanediol and its conjugates. Importantly, TMPD-DIB does not accumulate in the body and is not considered to be skin irritating; however, it exhibits slight eye irritation properties .

Acute and Chronic Toxicity

In a 13-week dietary study on Sprague-Dawley rats, TMPD-DIB was administered at varying doses (0, 30, 150, and 750 mg/kg bw/day). Key findings include:

- NOAEL (No Observed Adverse Effect Level) : 300 mg/kg bw/day for developmental toxicity.

- LOAEL (Lowest Observed Adverse Effect Level) : 160 mg/kg bw/day for reproductive toxicity.

- Increased liver weights were observed at higher doses, indicating potential liver enzyme induction without significant histopathological changes relevant to human health .

Reproductive and Developmental Toxicity

In reproductive toxicity studies, TMPD-DIB demonstrated adverse effects at doses starting from 160 mg/kg bw/day. The NOAEL for reproductive toxicity was determined to be 750 mg/kg/day for both parental and offspring generations .

Mutagenicity and Genotoxicity

Multiple studies have assessed the mutagenic potential of TMPD-DIB:

- In vitro tests using Salmonella typhimurium and Escherichia coli showed negative results for mutagenicity.

- Chromosomal aberration tests in Chinese Hamster Lung cells also returned negative results .

Case Study 1: Dietary Exposure Assessment

A study assessed the dietary exposure of children to TMPD-DIB through food packaging materials. It found that this compound was present in significant quantities in foods packed in polystyrene and polypropylene containers. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify levels of TMPD-DIB in various food samples .

Case Study 2: Indoor Air Quality

Research indicated that indoor air concentrations of TMPD-DIB were typically below 4 µg/m³, with maximum concentrations reported up to 15 µg/m³. This data suggests that while exposure can occur through indoor environments where plasticizers are used, levels remain relatively low compared to occupational exposure limits .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Absorption | ~70% excretion via urine within 10 days |

| NOAEL | 300 mg/kg bw/day (developmental toxicity) |

| LOAEL | 160 mg/kg bw/day (reproductive toxicity) |

| Mutagenicity | Negative in bacterial and non-bacterial tests |

| Irritation | Slight eye irritation; non-irritating to skin |

Q & A

Q. What are the key physicochemical properties of TXIB critical for experimental design?

TXIB's physicochemical properties significantly influence its behavior in experimental systems. Key properties include:

- Boiling point : 280°C (lit.), which impacts purification and handling under high-temperature conditions .

- Density : 0.941 g/mL at 25°C, relevant for phase separation in solvent-based systems .

- Refractive index : 1.434 (n20/D), useful for identifying purity via spectroscopy .

- Log Pow : Estimated at 3.00, indicating moderate hydrophobicity and potential bioaccumulation risks .

- Stability : Stable under normal conditions but incompatible with strong oxidizers and acids . These properties guide solvent selection, storage conditions (e.g.,避光 storage), and compatibility testing with other reagents .

Q. How is TXIB synthesized in laboratory settings?

TXIB is synthesized via carbonyl condensation and esterification reactions. A common method involves:

- Step 1 : Condensation of isobutyraldehyde to form 2,2,4-trimethyl-1,3-pentanediol.

- Step 2 : Esterification with isobutyric acid using acid catalysts (e.g., sulfuric acid) . Key challenges include controlling byproduct formation (e.g., monoesters) and optimizing reaction yields (>98.5% purity) through temperature modulation (e.g., 70–90°C) and stoichiometric balancing .

Q. What are the primary research applications of TXIB in polymer science?

TXIB is widely used as:

- Plasticizer : Enhances flexibility in PVC and latex-free medical gloves, requiring compatibility studies with primary plasticizers like DOP .

- Polymer additive : In drug delivery systems and wound dressings, where its low volatility improves long-term stability .

- Surface stabilizer : For water-based paints, necessitating colloidal stability tests under varying pH and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing toxicity data for TXIB?

Discrepancies in toxicity studies (e.g., LD₅₀ ranges from 3.2 g/kg to >6.4 g/kg in rats) arise from methodological differences:

- In vivo vs. in vitro models : Subacute oral toxicity studies in rats show higher thresholds than cell-based assays due to metabolic detoxification pathways .

- Exposure routes : Dermal LD₅₀ (>18.9 g/kg in guinea pigs) differs significantly from oral studies, highlighting route-specific absorption kinetics . To reconcile data, adopt standardized OECD guidelines for repeated-dose toxicity testing and integrate metabolomics (e.g., urinary biomarkers for exposure monitoring) .

Q. What methodologies are effective for detecting TXIB in biological matrices?

Advanced analytical approaches include:

- GC-MS : Quantifies TXIB in urine with LODs of 0.1 µg/mL, using solid-phase microextraction (SPME) for preconcentration .

- LC-MS/MS : Detects hydrolyzed metabolites (e.g., 2,2,4-trimethyl-1,3-pentanediol) in serum, validated via isotope dilution .

- Psychometric sensory testing : Measures human detection thresholds (0.48–3.1% vapor concentration) via controlled olfaction trials .

Q. What challenges exist in quantifying TXIB migration from polymers, and how can they be addressed?

Challenges include:

- Low migration rates : TXIB's high molecular weight (286.41 g/mol) limits diffusion, requiring accelerated aging tests (e.g., 40°C/75% RH for 30 days) .

- Matrix interference : Co-extracted plasticizers (e.g., phthalates) complicate GC-MS analysis. Mitigate via selective ion monitoring (SIM) or tandem MS .

- Regulatory compliance : Align methods with EU No. 10/2011 for food-contact materials, using migration cells and food simulants (e.g., 50% ethanol) .

Q. How does TXIB's compatibility with other plasticizers influence experimental outcomes in material science?

TXIB's compatibility is assessed via:

- Glass transition temperature (Tg) analysis : DMA studies show Tg reduction in PVC blends (e.g., 10% TXIB lowers Tg by 15°C) .

- Solubility parameter matching : Hansen solubility parameters (δ = 17.5 MPa¹/²) predict miscibility with polar polymers (e.g., polyurethanes) .

- Synergistic effects : Combining TXIB with epoxidized soybean oil improves thermal stability (TGA data shows 20°C increase in decomposition onset) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.